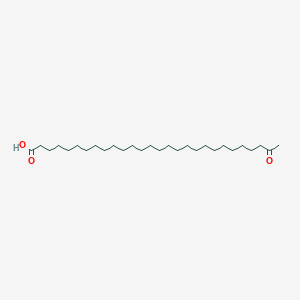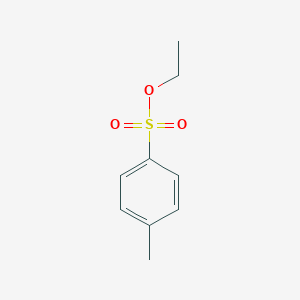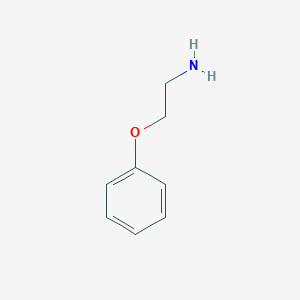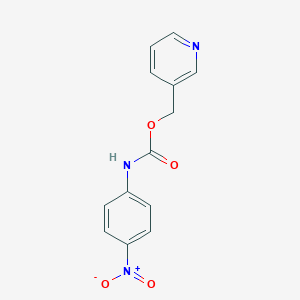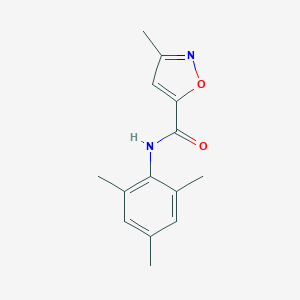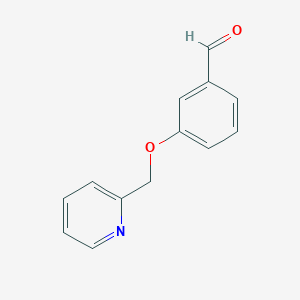
3-(Pyridin-2-ylmethoxy)benzaldehyde
概要
説明
3-(Pyridin-2-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 g/mol .
Molecular Structure Analysis
The InChI code for 3-(Pyridin-2-ylmethoxy)benzaldehyde is1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2 . The SMILES representation is C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O . Physical And Chemical Properties Analysis
3-(Pyridin-2-ylmethoxy)benzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Photophysical Studies and Luminescent Materials
The benzaldehyde group in 3-(Pyridin-2-ylmethoxy)benzaldehyde contributes to its luminescent properties. Scientists study its photophysical behavior, including fluorescence and phosphorescence. Additionally, it serves as a component in luminescent materials such as OLEDs (organic light-emitting diodes).
These applications highlight the compound’s versatility and importance in various scientific fields. Researchers continue to explore its properties and potential, making it a fascinating subject for further investigation . If you need more information or additional applications, feel free to ask!
作用機序
The mechanism of action of 3-(Pyridin-2-ylmethoxy)benzaldehyde is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is not applicable for this compound as it is used for research and not intended for diagnostic or therapeutic use .
Safety and Hazards
The safety data sheet for 3-(Pyridin-2-ylmethoxy)benzaldehyde suggests that it is combustible and may cause skin and eye irritation. It may be harmful if inhaled and may cause respiratory irritation. It may also damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
3-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDUHLLXTUKHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424329 | |
| Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-ylmethoxy)benzaldehyde | |
CAS RN |
158257-82-0 | |
| Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

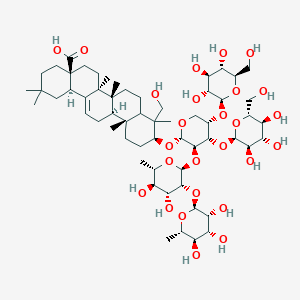


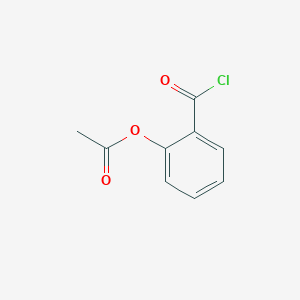

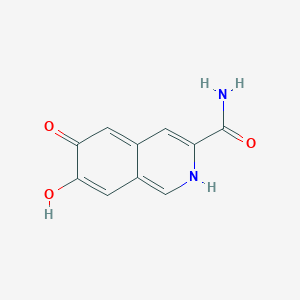
![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
